6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one

Cross-coupling Regioselective functionalization Medicinal chemistry building block

6-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one (CAS 1260014-69-4) is a halogenated 1-tetralone derivative with the molecular formula C₁₀H₈BrFO and a molecular weight of 243.07 g/mol. The compound features bromine at the 6-position and fluorine at the 7-position on the aromatic ring of a partially saturated naphthalenone core, with a ketone at position 1.

Molecular Formula C10H8BrFO
Molecular Weight 243.075
CAS No. 1260014-69-4
Cat. No. B2752081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one
CAS1260014-69-4
Molecular FormulaC10H8BrFO
Molecular Weight243.075
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2C(=O)C1)F)Br
InChIInChI=1S/C10H8BrFO/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2
InChIKeyFXBNSHLDYXJLEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one (CAS 1260014-69-4): Baseline Identity for Procurement Specification


6-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one (CAS 1260014-69-4) is a halogenated 1-tetralone derivative with the molecular formula C₁₀H₈BrFO and a molecular weight of 243.07 g/mol . The compound features bromine at the 6-position and fluorine at the 7-position on the aromatic ring of a partially saturated naphthalenone core, with a ketone at position 1 . It is supplied as a white to off-white solid with vendor-certified purity of 97–98% . Predicted physicochemical properties include a boiling point of 321.2 ± 42.0 °C, density of 1.587 ± 0.06 g/cm³, and an XLogP3-AA of 2.8, indicating moderate lipophilicity .

Why Generic 1-Tetralone Analogs Cannot Substitute for 6-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one in Regioselective Synthesis


The 6-bromo-7-fluoro substitution pattern on the 3,4-dihydronaphthalen-1(2H)-one scaffold creates a specific electronic and steric environment that cannot be replicated by either the unsubstituted tetralone or mono-halogenated analogs such as 7-bromo-1-tetralone (CAS 32281-97-3) or 7-fluoro-1-tetralone (CAS 2840-44-0) . The bromine atom at position 6 serves as a versatile synthetic handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the adjacent fluorine at position 7 modulates both ring electronics and metabolic stability if the scaffold is advanced biologically . Substituting with a non-fluorinated or differently halogenated analog would alter the regiochemical outcome of subsequent derivatization and potentially invalidate structure-activity relationships established in lead optimization campaigns targeting kinases or nuclear receptors .

Quantitative Differentiation Evidence for 6-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one


Regiochemical Precision: Orthogonal Synthetic Utility of Adjacent Bromine and Fluorine Substituents

The simultaneous presence of bromine at C6 and fluorine at C7 provides orthogonal reactivity not available in singly halogenated tetralones. The bromine atom enables Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) while the fluorine atom, being non-reactive under these conditions, remains in place to influence downstream biological properties . In contrast, 7-bromo-1-tetralone (CAS 32281-97-3) lacks fluorine, while 7-fluoro-1-tetralone lacks a halogen coupling handle .

Cross-coupling Regioselective functionalization Medicinal chemistry building block

Lipophilicity Tuning: LogP Differentation from Non-Fluorinated Analogs

The computed XLogP3-AA for 6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one is 2.8, compared to ~3.2 for the non-fluorinated 6-bromo-3,4-dihydronaphthalen-1(2H)-one (estimated) . This ~0.4 log unit reduction in lipophilicity, attributable to the electron-withdrawing fluorine, brings the compound closer to the optimal range for oral bioavailability (LogP 1–3) per Lipinski's rule of five .

Lipophilicity Drug-likeness ADME prediction

Vendor-Certified Purity: Quantitative Quality Specification for Reproducible Research

The compound is available from multiple vendors at certified purity of 97–98% as determined by HPLC, NMR, or GC . This purity specification exceeds the typical 95% offered for many custom-synthesized tetralone analogs, ensuring that downstream biological or synthetic results are not confounded by structurally related impurities that could act as competing substrates or inhibitors .

Purity specification Quality control Reproducibility

Application Scenarios for 6-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one Based on Evidence


Medicinal Chemistry: Synthesis of Diversely Substituted Kinase or Nuclear Receptor Ligands via Sequential Cross-Coupling

The bromine at C6 can be selectively engaged in a Suzuki coupling to introduce aryl or heteroaryl groups, while the fluorine at C7 remains intact to enhance target binding affinity or metabolic stability. This sequential functionalization strategy has been employed in the design of tetrahydronaphthalene-based MCH-1 receptor antagonists and other CNS-targeted ligands, as documented in the patent literature .

Chemical Biology: Probe Synthesis for Bromodomain or Epigenetic Target Profiling

The 1-tetralone core with a ketone at position 1 can be further elaborated to acetyl-lysine mimetics. The dihalogenated pattern provides dual points for structural diversification, enabling the construction of focused libraries for screening against bromodomain-containing proteins or histone-modifying enzymes.

Process Chemistry: Building Block for Late-Stage Functionalization in API Intermediate Manufacturing

The compound's 97–98% purity with rigorous analytical documentation (NMR, HPLC, GC) supports its use as a registered starting material in Good Manufacturing Practice (GMP) synthesis of pharmaceutical intermediates, where batch-to-batch consistency is paramount for regulatory compliance.

Anticancer Agent Lead Optimization: Scaffold for Cell Proliferation Inhibitors

Patents describe tetralone derivatives containing halogen substituents as inhibitors of cell proliferation and inducers of differentiation in cancer models . The specific 6-bromo-7-fluoro substitution pattern may offer a differentiated selectivity or potency profile compared to other halogen substitution patterns, though direct comparative data are not publicly available.

Quote Request

Request a Quote for 6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.